Pyranthrone

Descripción

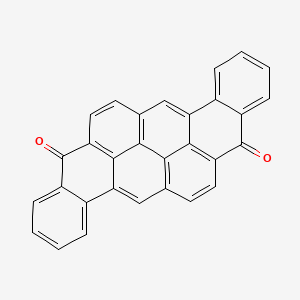

Structure

3D Structure

Propiedades

IUPAC Name |

pyranthrene-8,16-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H14O2/c31-29-19-7-3-1-5-17(19)23-13-15-9-12-22-28-24(18-6-2-4-8-20(18)30(22)32)14-16-10-11-21(29)27(23)25(16)26(15)28/h1-14H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLBIOIRWAYBCKK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=CC4=C5C6=C(C=CC(=C36)C2=O)C=C7C5=C(C=C4)C(=O)C8=CC=CC=C87 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H14O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6059578 |

Source

|

| Record name | 8,16-Pyranthrenedione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6059578 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

406.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

128-70-1 |

Source

|

| Record name | Pyranthrone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=128-70-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyranthrone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000128701 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 8,16-Pyranthrenedione | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5267 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 8,16-Pyranthrenedione | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 8,16-Pyranthrenedione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6059578 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pyranthrene-8,16-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.462 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PYRANTHRONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4R73B8X40P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Pyranthrone (CAS Number 128-70-1): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Physicochemical Properties

Pyranthrone is a polycyclic aromatic hydrocarbon characterized by its quinone structure. Its properties are summarized in the tables below.

Table 1: General and Chemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 128-70-1 | [1] |

| Molecular Formula | C₃₀H₁₄O₂ | [1][2] |

| Molecular Weight | 406.43 g/mol | [2] |

| IUPAC Name | Pyranthrene-8,16-dione | [2] |

| Synonyms | Vat Orange 9, C.I. 59700, Gold Orange G | [1] |

| Appearance | Yellow-brown to orange powder | [1] |

Table 2: Physical Properties of this compound

| Property | Value | Source(s) |

| Melting Point | >300 °C (decomposes) | [1] |

| Boiling Point | 703.7 °C (Predicted) | [1] |

| Density | 1.5 g/cm³ | [1] |

| Solubility | Insoluble in water; Soluble in DMSO | [1][2] |

| LogP | 7.01 (Predicted) | [1] |

Synthesis and Purification

The primary method for synthesizing this compound involves the dimerization and cyclization of 2-methyl-1-anthraquinone. A general experimental protocol, adapted from industrial synthesis patents, is provided below.

Experimental Protocol: Synthesis of this compound

Materials:

-

2,2'-dimethyl-1,1'-dianthraquinonyl

-

Sodium hydroxide (B78521) (NaOH) or Potassium hydroxide (KOH)

-

Water

-

Organic hydroxy compound (e.g., beta-ethoxyethanol)

-

Sulfuric acid (for purification)

Procedure: [3]

-

Ring Closure: A mixture of 1 part of 2,2'-dimethyl-1,1'-dianthraquinonyl is heated to a temperature between 110 °C and 160 °C.[3]

-

This reaction is carried out in the presence of at least 1 part of an alkali (NaOH or KOH) dissolved in water to a concentration of at least 30%.[3]

-

An organic hydroxy compound (at least 0.1 part) is added as a reducing agent to facilitate the reaction.[3]

-

The mixture is agitated at this temperature for a sufficient time to ensure the complete ring closure to this compound.[3]

-

Isolation: The reaction mass is then "drowned" in a large volume of water.[3]

-

The precipitated solid this compound is collected by filtration.[3]

-

The filter cake is washed thoroughly with water to remove any remaining alkali.[3]

-

The product is then dried.[3]

Experimental Protocol: Purification of this compound (Acid Pasting)

Materials:

-

Crude this compound

-

Concentrated Sulfuric Acid

-

Water

Procedure: [3]

-

The crude this compound is dissolved in concentrated sulfuric acid. This process is known as "acid pasting."[3]

-

The solution is then carefully diluted with water, causing the purified this compound to precipitate out.

-

The precipitate is collected by filtration, washed with water until neutral, and then dried to yield the purified product.

Synthesis and Purification Workflow

Caption: Workflow for the synthesis and purification of this compound.

Spectral Data

Biological Activity and Signaling Pathways

A comprehensive search of scientific databases, including PubMed, Scopus, and Google Scholar, did not yield any published research on the biological activity of this compound (CAS 128-70-1). While some studies have investigated the anticancer and other biological properties of various pyran-containing derivatives, none of these studies specifically mention or test this compound.[4][5][6][7][8][9]

Consequently, there is no information available regarding the mechanism of action of this compound, its potential molecular targets, or any signaling pathways it might modulate. This represents a significant knowledge gap and a potential area for future research.

Logical Relationship: Current Knowledge Gap

Caption: The current state of knowledge on this compound highlights a significant research gap.

Safety Information

Based on available safety data sheets, this compound is not classified as a hazardous substance. However, standard laboratory safety precautions should be observed when handling this compound. This includes wearing personal protective equipment such as gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

Conclusion

This compound is a well-characterized compound in the field of industrial chemistry, with established methods for its synthesis and purification. However, its potential in the biomedical and pharmaceutical sciences is completely uncharted territory. The lack of data on its biological effects and interactions with cellular systems presents a unique opportunity for researchers. This technical guide consolidates the currently available information to provide a starting point for such investigations, which could potentially uncover novel therapeutic applications for this otherwise well-known dye.

References

- 1. CAS 128-70-1 | this compound-Standard Group [std-fkm.com]

- 2. medkoo.com [medkoo.com]

- 3. US2855408A - Preparation of this compound - Google Patents [patents.google.com]

- 4. Design, synthesis and biological evaluation of fused naphthofuro[3,2-c] quinoline-6,7,12-triones and pyrano[3,2-c]quinoline-6,7,8,13-tetraones derivatives as ERK inhibitors with efficacy in BRAF-mutant melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and biological evaluation of pyranocarbazole derivatives as Anti-tumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and biological evaluation of pyranoisoflavone derivatives as anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. An overview of structure-based activity outcomes of pyran derivatives against Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Anticancer Activity of Natural and Synthetic Chalcones [mdpi.com]

- 9. sciencescholar.us [sciencescholar.us]

An In-depth Technical Guide to the Core Chemistry of Pyranthrone

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyranthrone (also known as Vat Orange 9) is a large, polycyclic aromatic hydrocarbon belonging to the class of vat dyes. Its molecular structure consists of a pyran ring fused with multiple benzene (B151609) rings, forming a complex, conjugated system. This extensive conjugation is responsible for its intense orange color and its properties as a stable and lightfast dye. While its primary application lies in the textile industry for dyeing cellulosic fibers like cotton, its rigid, planar structure and electronic properties make it a subject of interest in materials science. This guide provides a comprehensive overview of the fundamental chemistry of this compound, including its synthesis, physicochemical properties, and its application as a vat dye.

Physicochemical Properties of this compound

This compound is a crystalline solid that is sparingly soluble in common organic solvents. Its high melting and boiling points are indicative of its large molecular size and strong intermolecular forces. A summary of its key physicochemical properties is presented in the table below.

| Property | Value |

| Molecular Formula | C₃₀H₁₄O₂ |

| Molecular Weight | 406.43 g/mol |

| Appearance | Orange to red crystalline powder |

| Melting Point | > 300 °C |

| Boiling Point | 703.7 ± 30.0 °C (predicted) |

| Density | 1.489 g/cm³ |

| Solubility | Insoluble in water; slightly soluble in ethanol, soluble in tetrahydronaphthalene and xylene.[1] |

| Color in Conc. H₂SO₄ | Dark blue |

Spectroscopic Data

-

¹H NMR: A complex pattern of signals in the aromatic region (typically 7.0-9.0 ppm), corresponding to the numerous non-equivalent protons on the fused benzene rings.

-

¹³C NMR: A large number of signals in the aromatic region (typically 120-150 ppm) for the sp² hybridized carbons, and a signal at a lower field for the carbonyl carbons (typically >180 ppm).

-

UV-Vis: Strong absorption bands in the visible region of the electromagnetic spectrum, which are responsible for its orange color. These absorptions arise from π-π* electronic transitions within the extensive conjugated system.

-

IR: Characteristic absorption bands for C=O stretching of the ketone functional groups (typically around 1650-1700 cm⁻¹), and bands corresponding to C=C stretching of the aromatic rings and C-H bending vibrations.

Synthesis of this compound

This compound is synthesized via an intramolecular cyclization of 2,2'-dimethyl-1,1'-dianthraquinonyl. This reaction is typically carried out at a high temperature in the presence of a strong base.

Experimental Protocol: Synthesis of this compound[1]

Materials:

-

2,2'-dimethyl-1,1'-dianthraquinonyl

-

Sodium hydroxide (B78521) (NaOH)

-

Potassium hydroxide (KOH) or Potassium Carbonate (K₂CO₃) can also be used as the alkali.

-

An organic hydroxy compound (e.g., β-ethoxyethanol, phenol, or mixed cresols) to act as a reducing agent.

-

Water

Procedure:

-

A mixture of 1 part of 2,2'-dimethyl-1,1'-dianthraquinonyl, at least 1 part of an alkali (such as NaOH or KOH), and at least 0.1 part of an organic hydroxy compound reducing agent is prepared in an aqueous solution. The concentration of the alkali in water should be at least 30%.

-

The reaction mixture is heated to a temperature between 110 °C and 160 °C with agitation.

-

The heating is continued until the ring closure to this compound is essentially complete. The progress of the reaction can be monitored by thin-layer chromatography.

-

Upon completion, the reaction mass is diluted with water.

-

The precipitated this compound is collected by filtration, washed thoroughly with water until the filtrate is neutral, and then dried.

Application as a Vat Dye

This compound is a quintessential vat dye, meaning it is applied to the fabric in a soluble, reduced form (leuco form) and then oxidized back to its insoluble, colored form, trapping the dye molecules within the fibers. This process imparts excellent wash and light fastness to the dyed fabric.

Experimental Protocol: Vat Dyeing of Cotton with this compound

Materials:

-

This compound (Vat Orange 9)

-

Cotton fabric, scoured and bleached

-

Sodium hydroxide (NaOH)

-

Sodium hydrosulfite (Na₂S₂O₄)

-

Wetting agent

-

Sequestering agent

-

Soap or synthetic detergent

-

Soda ash (Na₂CO₃)

Procedure:

-

Vatting (Reduction):

-

Prepare a dye bath with a liquor-to-goods ratio of 20:1.

-

Add a wetting agent (e.g., 1 g/L) and a sequestering agent (e.g., 1 g/L) to the water at 50-60°C.

-

Make a paste of the required amount of this compound dye with a small amount of water and add it to the dye bath.

-

Add the required amount of sodium hydroxide and sodium hydrosulfite to the dye bath. The solution will change color as the this compound is reduced to its soluble leuco form.

-

Allow the vatting process to proceed for 10-15 minutes at 50-60°C.

-

-

Dyeing:

-

Introduce the pre-wetted cotton fabric into the dye bath.

-

Raise the temperature to the optimal dyeing temperature for the specific shade (typically between 60-80°C).

-

Continue the dyeing process for 45-60 minutes with occasional stirring to ensure even dye uptake.

-

-

Oxidation:

-

Remove the fabric from the dye bath and squeeze out the excess liquor.

-

Expose the fabric to air for oxidation. This can be accelerated by using an oxidizing agent such as hydrogen peroxide or sodium perborate (B1237305) in a fresh bath.

-

The original orange color of the this compound will reappear as the leuco form is oxidized back to the insoluble pigment.

-

-

Soaping:

-

Prepare a fresh bath containing a solution of soap or synthetic detergent (e.g., 2 g/L) and soda ash (e.g., 1 g/L).

-

Treat the dyed fabric in this bath at or near boiling for 15-20 minutes. This step removes any loosely adhering dye particles and helps to develop the true shade and improve fastness properties.

-

Rinse the fabric thoroughly with hot and then cold water.

-

Dry the dyed fabric.

-

Logical Relationships and Experimental Workflows

The synthesis of this compound and its application as a vat dye involve a series of sequential chemical transformations and physical processes. These workflows can be visualized to better understand the relationships between the different stages.

References

An In-depth Technical Guide to Pyranthrone: Structure, Properties, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical compound Pyranthrone, also known as Vat Orange 9. It details its chemical structure, systematic naming, physicochemical properties, and provides an illustrative experimental protocol for its synthesis.

Chemical Structure and IUPAC Name

This compound is a polycyclic aromatic hydrocarbon and a vat dye. Its core structure consists of a pyrene (B120774) skeleton with two ketone groups.

The systematic IUPAC name for this compound is 8,16-Pyranthrenedione . Other synonyms include Pyranthrenedione and C.I. Vat Orange 9.

Below is a two-dimensional representation of the chemical structure of this compound, generated using the Graphviz DOT language.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below for easy reference and comparison.

| Property | Value | Unit |

| Molecular Formula | C₃₀H₁₄O₂ | |

| Molar Mass | 406.43 | g/mol |

| Appearance | Yellow-brown powder | |

| Density | 1.489 | g/cm³ |

| Boiling Point (Predicted) | 703.7 ± 30.0 | °C |

| Flash Point | 250 | °C |

| Vapor Pressure (at 25°C) | 1.2E-19 | mmHg |

| Refractive Index | 1.909 | |

| Solubility | Insoluble in water, slightly soluble in ethanol, soluble in tetrahydronaphthalene and xylene. |

Table 1: Quantitative physicochemical data of this compound.

Experimental Protocol: Synthesis of this compound

The following section outlines a representative experimental protocol for the synthesis of this compound, based on the ring closure of 2,2'-dimethyl-1,1'-dianthraquinonyl. This method is illustrative and may require optimization based on laboratory conditions and available reagents.

Objective: To synthesize this compound via an aqueous ring closure reaction.

Materials:

-

2,2'-dimethyl-1,1'-dianthraquinonyl

-

Sodium hydroxide (B78521) (NaOH) or Potassium hydroxide (KOH)

-

An organic hydroxy compound (e.g., beta-ethoxyethanol)

-

Water

-

Standard laboratory glassware and heating apparatus

Procedure:

-

Reaction Setup: In a suitable reaction vessel, prepare a solution of the alkali (NaOH or KOH) in water to a concentration of at least 30%. The amount of water should be sufficient to create a fluid reaction mass at the target temperature.

-

Addition of Reactants: To this alkaline solution, add 1 part of 2,2'-dimethyl-1,1'-dianthraquinonyl and at least 0.1 part of the organic hydroxy compound, which acts as a reducing agent.

-

Reaction Conditions: Heat the reaction mixture to a temperature between 110°C and 160°C with continuous stirring.

-

Reaction Monitoring: Maintain the heating and agitation until the ring closure to this compound is substantially complete. The progress of the reaction can be monitored by appropriate analytical techniques such as thin-layer chromatography.

-

Work-up: After the reaction is complete, the mixture is drowned in a large volume of water.

-

Isolation and Purification: The precipitated this compound is collected by filtration. The filter cake is then washed thoroughly with water until free of alkali and subsequently dried. Further purification can be achieved by acid pasting from sulfuric acid.

Logical Workflow for this compound Synthesis:

The Fundamental Photophysical Properties of Pyranthrone: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyranthrone, a polycyclic aromatic hydrocarbon, is a vat dye known for its robust chemical structure. While primarily utilized in the textile industry, its extended π-conjugated system suggests intriguing photophysical properties that could be harnessed for applications in materials science and photomedicine. This technical guide provides a comprehensive overview of the core photophysical properties of this compound and its derivatives, detailing the experimental methodologies used for their characterization and the fundamental principles governing its interaction with light. Due to a scarcity of published photophysical data for the parent this compound molecule in solution, this guide will leverage data from its close derivative, pyrrolanthrone (B1253972), to illustrate key concepts and provide quantitative insights.

Core Photophysical Concepts

The interaction of this compound with light is governed by a series of photophysical processes that can be visualized using a Jablonski diagram. Upon absorption of a photon, the molecule is promoted from its electronic ground state (S₀) to an excited singlet state (S₁ or higher). From the excited state, the molecule can return to the ground state through several pathways, including fluorescence (radiative decay) and non-radiative decay processes such as internal conversion and intersystem crossing to a triplet state (T₁).

// Transitions "S0" -> "S1" [label="Absorption", color="#4285F4", style=solid, arrowhead=normal]; "S1" -> "S0" [label="Fluorescence", color="#34A853", style=solid, arrowhead=normal]; "S1" -> "T1" [label="Intersystem Crossing (ISC)", color="#EA4335", style=dashed, arrowhead=normal]; "T1" -> "S0" [label="Phosphorescence", color="#FBBC05", style=solid, arrowhead=normal]; "S1" -> "S0" [label="Internal Conversion (IC)", color="#EA4335", style=dashed, arrowhead=normal, constraint=false, pos="p,1.5,1.5! 1,0!"]; "S2" -> "S1" [label="Vibrational Relaxation", color="#EA4335", style=dashed, arrowhead=normal];

{rank=same; "S0"} {rank=same; "T1"} {rank=same; "S1"} {rank=same; "S2"} } A Jablonski diagram illustrating the principal photophysical pathways for a molecule like this compound.

Quantitative Photophysical Data

Table 1: Absorption and Emission Maxima of Pyrrolanthrone in Various Solvents [1]

| Solvent | Dielectric Constant (ε) | Absorption Max (λ_abs) [nm] | Emission Max (λ_em) [nm] | Stokes Shift (Δν) [cm⁻¹] |

| Aprotic Solvents | ||||

| Dioxane | 2.21 | 430 | 505 | 3493 |

| Toluene | 2.38 | 432 | 512 | 3636 |

| Chloroform | 4.81 | 435 | 525 | 3968 |

| Ethyl Acetate | 6.02 | 433 | 528 | 4179 |

| Dichloromethane | 8.93 | 436 | 535 | 4280 |

| Acetone | 20.7 | 431 | 540 | 4791 |

| Acetonitrile | 37.5 | 428 | 545 | 5143 |

| Dimethylformamide | 36.7 | 435 | 550 | 4895 |

| Dimethyl Sulfoxide | 46.7 | 436 | 555 | 5082 |

| Protic Solvents | ||||

| n-Butanol | 17.5 | 438 | 560 | 5128 |

| n-Propanol | 20.3 | 435 | 562 | 5342 |

| Ethanol | 24.6 | 433 | 565 | 5530 |

| Methanol | 32.7 | 430 | 570 | 5825 |

| Water | 80.1 | 425 | 610 | 6948 |

Table 2: Fluorescence Quantum Yield and Lifetime of Pyrrolanthrone in Various Solvents [1]

| Solvent | Fluorescence Quantum Yield (Φ_F) | Fluorescence Lifetime (τ_F) [ns] |

| Aprotic Solvents | ||

| Dioxane | 0.55 | 10.2 |

| Toluene | 0.48 | 9.5 |

| Chloroform | 0.35 | 7.8 |

| Ethyl Acetate | 0.32 | 7.1 |

| Dichloromethane | 0.28 | 6.5 |

| Acetone | 0.21 | 5.2 |

| Acetonitrile | 0.15 | 4.1 |

| Dimethylformamide | 0.18 | 4.8 |

| Dimethyl Sulfoxide | 0.12 | 3.5 |

| Protic Solvents | ||

| n-Butanol | 0.10 | 3.1 |

| n-Propanol | 0.08 | 2.8 |

| Ethanol | 0.07 | 2.5 |

| Methanol | 0.05 | 2.1 |

| Water | 0.01 | 0.8 |

Experimental Protocols

The determination of the photophysical parameters listed above requires a suite of spectroscopic techniques. The following sections detail the methodologies for these key experiments.

Absorption and Emission Spectroscopy

Objective: To determine the wavelengths of maximum absorption and fluorescence emission.

Methodology:

-

Instrumentation: A UV-Visible spectrophotometer for absorption measurements and a spectrofluorometer for emission measurements.

-

Sample Preparation: Solutions of this compound are prepared in spectroscopic grade solvents at a concentration that yields an absorbance of approximately 0.1 at the absorption maximum to avoid inner filter effects.

-

Measurement:

-

Absorption: The absorption spectrum is recorded by scanning a range of wavelengths (e.g., 300-700 nm) and measuring the absorbance. The wavelength of maximum absorbance (λ_abs) is identified.

-

Emission: The sample is excited at its absorption maximum (λ_abs). The emission spectrum is recorded by scanning a range of longer wavelengths and measuring the fluorescence intensity. The wavelength of maximum emission (λ_em) is identified.

-

Fluorescence Quantum Yield Determination (Relative Method)

Objective: To determine the efficiency of the fluorescence process.

Methodology:

-

Principle: The fluorescence quantum yield of an unknown sample is determined by comparing its fluorescence intensity to that of a standard with a known quantum yield.

-

Instrumentation: A spectrofluorometer.

-

Standard Selection: A well-characterized fluorescent standard with a known quantum yield and absorption/emission in a similar spectral region to this compound is chosen (e.g., quinine (B1679958) sulfate (B86663) or rhodamine 6G).

-

Procedure:

-

Prepare a series of dilute solutions of both the this compound sample and the standard in the same solvent. The absorbance of these solutions should be kept below 0.1 at the excitation wavelength to ensure a linear relationship between absorbance and fluorescence intensity.

-

Measure the absorption spectra of all solutions.

-

Measure the fluorescence emission spectra of all solutions using the same excitation wavelength and instrument settings.

-

Integrate the area under the fluorescence emission curves for both the sample and the standard.

-

Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard. The plots should be linear.

-

The quantum yield of the sample (Φ_s) is calculated using the following equation:

Φ_s = Φ_r * (m_s / m_r) * (n_s² / n_r²)

where Φ_r is the quantum yield of the reference, m_s and m_r are the gradients of the plots for the sample and reference respectively, and n_s and n_r are the refractive indices of the sample and reference solutions.

-

Fluorescence Lifetime Measurement

Objective: To determine the average time a molecule spends in the excited state before returning to the ground state via fluorescence.

Methodology:

-

Technique: Time-Correlated Single Photon Counting (TCSPC) is a common and highly sensitive method.

-

Instrumentation: A TCSPC system, which includes a pulsed light source (e.g., a picosecond laser or LED), a sensitive detector (e.g., a photomultiplier tube or a single-photon avalanche diode), and timing electronics.

-

Procedure:

-

The sample is excited with a short pulse of light.

-

The time difference between the excitation pulse and the detection of the first emitted photon is measured.

-

This process is repeated many times, and the arrival times of the photons are recorded in a histogram.

-

The resulting histogram represents the fluorescence decay curve.

-

The fluorescence lifetime (τ_F) is determined by fitting the decay curve to an exponential function.

-

Conclusion

This technical guide has provided a foundational understanding of the key photophysical properties of this compound, leveraging data from its derivative, pyrrolanthrone, to illustrate these principles quantitatively. The detailed experimental protocols offer a roadmap for researchers seeking to characterize the photophysical behavior of this compound or its novel derivatives. While a comprehensive dataset for the parent this compound molecule remains to be fully established in the scientific literature, the information presented here serves as a valuable resource for professionals in materials science and drug development, enabling a deeper understanding of the potential of this class of molecules in light-based technologies. Further research into the specific photophysical properties of this compound is warranted to unlock its full potential.

References

An In-depth Technical Guide to Pyranthrone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental chemical properties of Pyranthrone, a vat dye also known as Vat Orange 9.[1][2] While primarily utilized in the textile industry for its dyeing capabilities, a thorough understanding of its molecular characteristics is essential for any scientific investigation or potential application.

Core Molecular and Physical Data

This compound is a polycyclic aromatic hydrocarbon.[3] Its core quantitative data are summarized in the table below, providing a clear reference for its fundamental properties.

| Property | Value | Reference |

| Molecular Formula | C₃₀H₁₄O₂ | [1][2][4][5] |

| Molecular Weight | 406.43 g/mol | [1][2][5] |

| Exact Mass | 406.0994 u | [4] |

| CAS Number | 128-70-1 | [1][4] |

| Density | Approximately 1.489 g/cm³ | [1] |

| Boiling Point | 703.7 ± 30.0 °C (Predicted) | [1][5] |

| Flash Point | 250 °C | [1][5] |

| Elemental Analysis | C: 88.66%, H: 3.47%, O: 7.87% | [4] |

Chemical Identity and Structure

The following diagram illustrates the key identifiers and structural information for this compound.

Experimental Protocols

Due to this compound's primary application as a dye, the available literature does not contain extensive experimental protocols related to drug development or signaling pathways. However, a common chemical synthesis method is referenced:

Synthesis of Pyranthrene from this compound

Pyranthrene can be synthesized from this compound through a reduction reaction.[3]

-

Reactants :

-

This compound

-

Zinc dust

-

Acetic acid

-

Pyridine

-

-

General Procedure : The protocol involves the reduction of this compound using zinc dust in a solution of acetic acid and pyridine.[3] This process removes the two ketone groups, resulting in the formation of Pyranthrene (C₃₀H₁₆).[3]

Further research into specialized chemical synthesis journals would be necessary to obtain detailed, step-by-step experimental parameters for this and other related reactions.

Solubility and Handling

Understanding the solubility of this compound is critical for its application and handling in a laboratory setting.

-

Solubility Profile : It is slightly soluble in ethanol (B145695) and soluble in tetrahydronaphthalene and xylene.[1]

-

Reaction in Acid/Base : In concentrated sulfuric acid, it appears dark blue, and upon dilution, it forms a yellow-orange precipitate.[1] In an alkaline sodium hydrosulfite solution, it presents as blue-red.[1]

-

Storage : this compound should be stored sealed in a dry environment at room temperature.[1][2]

Safety and Handling Precautions

Standard laboratory safety protocols should be observed when handling this compound. It is advised to avoid contact with skin and eyes and to prevent inhalation of dust.[1]

References

The Solubility of Pyranthrone in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyranthrone (C₃₀H₁₄O₂), a polycyclic aromatic quinone, is a vat dye known for its vibrant orange hue and excellent lightfastness. While its properties as a pigment are well-documented, its application in solution-based processes, such as in organic electronics or as a scaffold in medicinal chemistry, is fundamentally limited by its solubility. This technical guide provides a comprehensive overview of the known solubility of this compound in various organic solvents, outlines a detailed experimental protocol for its quantitative determination, and presents a logical workflow for this procedure. Due to the scarcity of quantitative data in public literature, this guide emphasizes the procedural aspects necessary for researchers to ascertain precise solubility values tailored to their specific applications.

Introduction to this compound and its Solubility Profile

This compound's molecular structure, characterized by a large, rigid, and planar aromatic system, results in strong intermolecular π-π stacking and crystal lattice forces. These forces are energetically demanding to overcome, leading to its generally low solubility in most common organic solvents. Understanding the solubility of this compound is a critical first step for its use in any application that requires it to be in a dissolved state.

The available literature provides qualitative descriptions of this compound's solubility. It is reported to be slightly soluble in ethanol (B145695) and soluble in tetrahydronaphthalene and xylene.[1] Its behavior in reactive media is also noted; it is dark blue in concentrated sulfuric acid, from which it precipitates as a yellow-orange solid upon dilution.[1] In an alkaline solution of sodium hydrosulfite (a reducing agent), it forms a blue-red solution.[1]

Qualitative Solubility Data

| Solvent Class | Solvent Name | Qualitative Solubility |

| Aromatic | Xylene | Soluble |

| Tetrahydronaphthalene (Tetralin) | Soluble | |

| Alcohols | Ethanol | Slightly Soluble |

| Strong Acids | Concentrated Sulfuric Acid | Soluble (with reaction) |

Experimental Protocol for Quantitative Solubility Determination: The Shake-Flask Method

For researchers requiring precise solubility values, the isothermal shake-flask method is the gold standard for determining the equilibrium solubility of poorly soluble compounds. This method involves equilibrating an excess amount of the solid solute with a specific solvent at a constant temperature until the solution is saturated.

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

UV-Vis spectrophotometer or High-Performance Liquid Chromatography (HPLC) system

-

Glass vials or flasks with airtight seals

Procedure

-

Preparation of Supersaturated Solution: Add an excess amount of this compound to a known volume of the chosen organic solvent in a sealed glass vial. The presence of undissolved solid is crucial to ensure that equilibrium is reached from a state of saturation.

-

Equilibration: Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the mixture for a sufficient period (typically 24-72 hours) to allow the system to reach equilibrium. The time required for equilibration should be determined by preliminary experiments, where samples are taken at different time points until the concentration of the dissolved this compound remains constant.

-

Phase Separation: After equilibration, let the vials stand to allow the excess solid to sediment. To separate the saturated solution from the undissolved solid, centrifuge the vials at a high speed.

-

Sample Collection and Filtration: Carefully withdraw an aliquot of the clear supernatant using a syringe and immediately filter it through a syringe filter to remove any remaining microscopic particles. This step must be performed quickly to avoid temperature fluctuations that could alter the solubility.

-

Quantification:

-

UV-Vis Spectrophotometry: If this compound has a distinct chromophore in the chosen solvent, create a calibration curve by measuring the absorbance of a series of standard solutions of known this compound concentrations. Dilute the filtered saturated solution with a known volume of the solvent to bring its absorbance within the linear range of the calibration curve. Measure the absorbance of the diluted sample and use the calibration curve to determine its concentration.

-

HPLC: Develop an HPLC method with a suitable column and mobile phase to separate and quantify this compound. Prepare a series of standard solutions of known concentrations to generate a calibration curve. Inject a known volume of the filtered saturated solution (appropriately diluted if necessary) into the HPLC system and determine the concentration from the peak area by referencing the calibration curve.

-

-

Calculation of Solubility: Calculate the solubility of this compound in the solvent at the specified temperature. The solubility is typically expressed in units of mass per volume (e.g., g/L or mg/mL) or molarity (mol/L).

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the shake-flask method for determining the solubility of this compound.

Caption: A flowchart of the shake-flask method for determining this compound solubility.

Applications in Drug Development

While this compound itself is primarily used as a dye, the broader class of pyran-containing compounds is of significant interest in drug discovery and development. These scaffolds are found in numerous natural products and bioactive molecules and have been investigated for a wide range of pharmacological activities. A thorough understanding of the solubility of parent structures like this compound can inform the design and synthesis of more soluble derivatives for potential therapeutic applications.

Conclusion

The utility of this compound in advanced applications beyond its role as a pigment is contingent on a clear understanding of its solubility in organic solvents. This guide has consolidated the available qualitative solubility data and provided a detailed, robust experimental protocol for its quantitative determination. By following the outlined shake-flask method, researchers can obtain the precise solubility data necessary to advance their work in materials science and drug development.

References

Pyranthrone: A Technical Guide to its Vat Dye Classification

Pyranthrone, identified by the Colour Index as C.I. Vat Orange 9, is a significant member of the anthraquinone (B42736) class of vat dyes.[1][2][3] Its robust performance and characteristic orange hue have established its use in the dyeing of cellulosic fibers such as cotton, viscose, and silk.[4][5][6] This technical guide provides an in-depth analysis of this compound's classification as a vat dye, detailing its chemical properties, the mechanism of vatting, and standardized experimental protocols for its application.

Chemical and Physical Properties

This compound, with the chemical name 8,16-Pyranthrenedione, is an organic compound that exists as an orange powder in its solid state.[2] It is insoluble in water, a defining characteristic of vat dyes, but shows slight solubility in organic solvents like 1,2,3,4-Tetrahydronaphthalene and Xylene.[4] The core of its chemical identity and behavior as a dye is its complex polycyclic aromatic hydrocarbon structure.[7]

A summary of its key identifiers and physical properties is presented below.

| Property | Value | Reference |

| Chemical Name | 8,16-Pyranthrenedione | |

| C.I. Name | C.I. Vat Orange 9 | [2] |

| C.I. Number | 59700 | |

| CAS Number | 128-70-1 | [2][3] |

| Molecular Formula | C30H14O2 | [2][3] |

| Molecular Weight | 406.43 g/mol | [2][3] |

| Appearance | Orange Powder | [2][4] |

| Solubility in Water | Insoluble | [8] |

The Vat Dyeing Mechanism: The Principle of Classification

The classification of this compound as a vat dye is fundamentally based on its ability to undergo a reversible reduction-oxidation (redox) reaction, which is central to the vat dyeing process.[9][10] This process, known as "vatting," temporarily transforms the insoluble dye molecule into a water-soluble form that can be absorbed by textile fibers.

The key stages are:

-

Reduction (Vatting): The insoluble this compound pigment is treated with a reducing agent, typically sodium hydrosulfite, in an alkaline solution (e.g., sodium hydroxide). This converts the carbonyl groups (>C=O) in the this compound molecule into hydroxyl groups (>C-O⁻ Na⁺), forming the water-soluble sodium salt, known as the leuco-vat dye.[10][11] For this compound, this soluble leuco form exhibits a characteristic blue-red color.[1][8]

-

Dyeing (Substantivity): The cellulosic material is immersed in this alkaline solution of the leuco-vat dye. In its soluble form, the dye has a high affinity (substantivity) for the fibers and diffuses into the fiber structure.

-

Oxidation: After the fiber has absorbed the leuco-vat dye, it is removed from the dyebath and exposed to an oxidizing agent, commonly air or a chemical oxidant like hydrogen peroxide or sodium perborate. This step reverses the reduction, converting the hydroxyl groups back to their original carbonyl form.

-

Fixation: The oxidation process regenerates the original, water-insoluble this compound molecule, which becomes mechanically trapped within the matrix of the fibers.[10] This results in a dyeing with high fastness properties.

The chemical transformation pathway is visualized below.

Vatting and Oxidation Pathway of this compound.

Experimental Protocol: Exhaust Dyeing of Cotton

This section provides a detailed methodology for the application of this compound (C.I. Vat Orange 9) to cotton fabric in a laboratory setting.

Materials and Reagents:

-

This compound (C.I. Vat Orange 9) dye powder

-

Scoured and bleached cotton fabric

-

Sodium hydroxide (B78521) (NaOH)

-

Sodium hydrosulfite (Na₂S₂O₄)

-

Glacial acetic acid (CH₃COOH)

-

Non-ionic soap

-

Distilled water

Procedure:

-

Pre-treatment: The cotton fabric is first wetted out in a solution containing a wetting agent to ensure uniform dye uptake.

-

Vat Preparation (Vatting):

-

A dyebath is prepared with a specific liquor-to-goods ratio (e.g., 20:1).

-

The required amount of this compound dye paste is added to the bath.

-

The temperature is raised, and sodium hydroxide is added to achieve the necessary alkalinity.

-

Sodium hydrosulfite is then carefully introduced to reduce the dye. The solution will change color to a blue-ray red, indicating the formation of the soluble leuco form.[4] This vatting stage is typically carried out for 10-15 minutes.[11]

-

-

Dyeing:

-

The pre-wetted cotton fabric is introduced into the prepared dyebath.

-

The temperature is maintained according to the dye's application class (typically around 60-80°C for this type of dye).[11]

-

The dyeing proceeds for 30-60 minutes to allow for the diffusion and absorption of the leuco dye into the cotton fibers.

-

-

Rinsing and Oxidation:

-

The fabric is removed from the dyebath, and excess liquor is squeezed out.

-

It is then rinsed with cold water to remove surface dye and residual chemicals.

-

Oxidation is carried out by exposing the fabric to air or by treating it in a bath containing an oxidizing agent (e.g., hydrogen peroxide) until the original orange color is fully restored.

-

-

Soaping (After-treatment):

-

The dyed fabric is treated in a boiling solution containing a non-ionic soap. This step is crucial to remove any unfixed surface dye and to stabilize the final shade.

-

The fabric is rinsed thoroughly and dried.

-

The workflow for this experimental protocol is illustrated in the diagram below.

Experimental Workflow for Vat Dyeing with this compound.

Performance and Fastness Characteristics

The method of fixing this compound within the fiber results in excellent fastness properties, which are critical for textiles requiring high durability. However, it is noted as a "light brittle dye," which can accelerate the photo-degradation of cotton fibers upon exposure to sunlight.[1][4]

| Fastness Property | Grade | Reference |

| Light Fastness (Standard) | 5-6 | [2] |

| Soaping Fastness (Fading) | 4-5 | [2] |

| Soaping Fastness (Staining) | 5 | [2] |

| Chlorine Fastness | 4-5 | [2] |

| Perspiration Fastness (Fading) | 4-5 | [2] |

| Perspiration Fastness (Staining) | 4-5 | [2] |

Conclusion

This compound's classification as a vat dye is unequivocally established by its chemical nature and application mechanism. Its insolubility in water necessitates a chemical reduction to a soluble, substantive leuco form for application to cellulosic fibers. The subsequent in-situ oxidation regenerates the insoluble parent dye, locking it within the fiber and imparting high fastness properties. This technical overview, including its chemical data, mechanistic pathways, and detailed experimental protocols, provides a comprehensive resource for researchers and professionals in the field of dye chemistry and textile science.

References

- 1. worlddyevariety.com [worlddyevariety.com]

- 2. cncolorchem.com [cncolorchem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Vat Golden Orange G (C.I. Orange 9) 100% cotton textile fabric vat dye [ritan-chemical.com]

- 5. China Vat Orange G/Orange 9 Manufacturers, Suppliers and Factory - Wholesale Products - Tiankun Chem [china-dyestuff.com]

- 6. China Biggest C.I. Vat Orange 9 Suppliers & Manufacturers & Factory - MSDS Sheet - Sinoever [dyestuffscn.com]

- 7. Pyranthrene (molecule) - Wikipedia [en.wikipedia.org]

- 8. This compound [chembk.com]

- 9. US2318439A - Process for preparing vat dyes in powder form - Google Patents [patents.google.com]

- 10. benchchem.com [benchchem.com]

- 11. p2infohouse.org [p2infohouse.org]

Preliminary Investigation of Pyranthrone Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyranthrone and its derivatives represent a class of polycyclic aromatic hydrocarbons with a significant potential for applications ranging from materials science to medicinal chemistry. This technical guide provides a preliminary investigation into the synthesis, properties, and potential biological activities of this compound derivatives. Due to the limited publicly available research specifically focused on the biological activities of this compound derivatives, this guide also draws upon information from structurally related compounds, such as benzanthrone (B145504) and pyran derivatives, to infer potential areas of investigation. This document summarizes known synthetic methods, presents available data in structured tables, and outlines experimental protocols to serve as a foundational resource for researchers interested in exploring this class of compounds.

Introduction to this compound

This compound is a polycyclic aromatic ketone with a rigid, planar structure. Its extended π-conjugated system is responsible for its characteristic color and photophysical properties. While historically utilized as a vat dye, the structural backbone of this compound offers a unique scaffold for the development of novel compounds with potential applications in organic electronics and medicinal chemistry. The exploration of its derivatives, particularly through halogenation and other substitutions, opens avenues for tuning its electronic properties and investigating its biological potential.

Synthesis of this compound and its Derivatives

The synthesis of the core this compound structure is a critical first step for further derivatization.

Synthesis of the this compound Core

A documented method for the preparation of this compound involves the ring closure of 2,2'-dimethyl-1,1'-dianthraquinonyl.

Experimental Protocol: Preparation of this compound [1]

-

Reactants:

-

2,2'-dimethyl-1,1'-dianthraquinonyl

-

Aqueous Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)

-

An organic hydroxy compound (e.g., 2-ethoxyethanol, phenol, mixed cresols)

-

-

Procedure:

-

A mixture of 2,2'-dimethyl-1,1'-dianthraquinonyl, aqueous alkali (e.g., 50% aqueous NaOH), and an organic hydroxy compound is prepared.

-

The reaction mixture is heated to a temperature between 110°C and 160°C with agitation.

-

The reaction is continued for a period of 1 to 4 hours, during which the ring closure to this compound occurs.

-

The reaction mass is then "drowned" in water to precipitate the product.

-

The precipitated this compound is isolated by filtration, washed to remove excess alkali, and dried.

-

-

Yield: This process is reported to yield a quantitative amount of this compound.

Synthesis of this compound Derivatives

-

Halogenation: Introduction of halogen atoms (e.g., chlorine, bromine) onto the aromatic rings. This is a common strategy to modify the electronic properties and biological activity of aromatic compounds. For instance, halogenated benzanthrone derivatives have been synthesized by treating benzanthrone with a halogenating agent in the presence of sulfuric acid.

-

Nitration and Amination: Introduction of nitro groups, which can be subsequently reduced to amino groups, providing a handle for further functionalization.

-

Sulfonation: Introduction of sulfonic acid groups to enhance water solubility.

A generalized workflow for the synthesis and derivatization of this compound is proposed below.

Caption: Generalized workflow for the synthesis of this compound and its derivatives.

Potential Biological Activities and Mechanisms of Action

Direct studies on the biological activities of this compound derivatives are scarce in the available literature. However, by examining related structures, we can hypothesize potential areas for investigation.

Anticancer and Cytotoxic Potential

Many polycyclic aromatic compounds and their derivatives exhibit anticancer properties. For instance, pyran and pyrone derivatives have been extensively studied for their cytotoxic effects against various cancer cell lines.

Table 1: Examples of Anticancer Activity in Related Heterocyclic Compounds

| Compound Class | Example Derivative | Cancer Cell Line | Reported Activity (IC50) | Reference |

| Pyrano[3,2-c]quinoline | Compound 6 | A375 (Melanoma) | 0.13 µM | [2] |

| Fused Naphthofuroquinoline | Compound 3b | A375 (Melanoma) | 3.7 µM | [2] |

| Halogenated Phenoxychalcones | Compound 2c | MCF-7 (Breast Cancer) | 1.52 µM | [1] |

The potential mechanism of action for such compounds often involves the inhibition of key signaling pathways involved in cancer cell proliferation and survival.

Potential Signaling Pathway of Interest for this compound Derivatives

Based on studies of other heterocyclic anticancer agents, a potential signaling pathway that could be modulated by this compound derivatives is the ERK pathway, which is a component of the MAPK signaling cascade.

Caption: Hypothesized inhibition of the ERK signaling pathway by this compound derivatives.

Antimicrobial Activity

Derivatives of related heterocyclic systems, such as pyrans and pyrimidines, have demonstrated antimicrobial activity against a range of bacteria and fungi. The introduction of halogen atoms can sometimes enhance this activity.

Table 2: Examples of Antimicrobial Activity in Related Heterocyclic Compounds

| Compound Class | Organism | Reported Activity | Reference |

| Pyrano[4,3-b]pyran derivatives | Bacillus subtilis, Clostridium tetani, Candida albicans | Active | [3] |

| Halogenated Pyrazine-Based Chalcones | Candida glabrata, Trichophyton interdigitale | Growth inhibition | [4] |

Experimental Protocols for Biological Evaluation

For researchers embarking on the investigation of this compound derivatives, the following are generalized protocols for assessing their biological potential.

In Vitro Cytotoxicity Assay

This protocol outlines a common method for determining the concentration of a compound that inhibits the growth of cancer cells by 50% (IC50).

-

Cell Lines: A panel of human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer).

-

Procedure:

-

Seed cancer cells in 96-well plates at a suitable density and allow them to adhere overnight.

-

Prepare serial dilutions of the this compound derivatives in the appropriate cell culture medium.

-

Treat the cells with the different concentrations of the compounds and incubate for a specified period (e.g., 48 or 72 hours).

-

Assess cell viability using a suitable assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or SRB (sulforhodamine B) assay.

-

Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

-

Antimicrobial Susceptibility Testing

This protocol describes the broth microdilution method to determine the minimum inhibitory concentration (MIC) of a compound against various microorganisms.

-

Microorganisms: A panel of bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans).

-

Procedure:

-

Prepare serial dilutions of the this compound derivatives in a suitable broth medium in a 96-well plate.

-

Inoculate each well with a standardized suspension of the test microorganism.

-

Include positive (microorganism with no compound) and negative (broth only) controls.

-

Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

Determine the MIC, which is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

-

Future Directions and Conclusion

The field of this compound derivatives, particularly concerning their biological activities, remains largely unexplored. The synthesis of the this compound core is established, providing a starting point for the creation of a library of derivatives with diverse functional groups.

Future research should focus on:

-

Systematic Synthesis of Derivatives: Creating a range of this compound derivatives with varying substituents (e.g., halogens, electron-donating/withdrawing groups) to establish structure-activity relationships.

-

Broad Biological Screening: Evaluating these derivatives against a wide panel of cancer cell lines and microbial strains.

-

Mechanism of Action Studies: For any active compounds, elucidating the specific molecular targets and signaling pathways involved.

-

Photodynamic Therapy Applications: Given the photophysical properties of related compounds like azabenzanthrones, investigating this compound derivatives as photosensitizers for photodynamic therapy is a promising avenue.

References

- 1. Synthesis and biological evaluation of halogenated phenoxychalcones and their corresponding pyrazolines as cytotoxic agents in human breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, synthesis and biological evaluation of fused naphthofuro[3,2-c] quinoline-6,7,12-triones and pyrano[3,2-c]quinoline-6,7,8,13-tetraones derivatives as ERK inhibitors with efficacy in BRAF-mutant melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and antimicrobial evaluation of new pyrano[4,3-b]pyran and Pyrano[3,2-c]chromene derivatives bearing a 2-thiophenoxyquinoline nucleus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Novel Halogenated Pyrazine-Based Chalcones as Potential Antimicrobial Drugs - PMC [pmc.ncbi.nlm.nih.gov]

Theoretical Analysis of Pyranthrone's Electronic Structure: A Technical Guide

Abstract

Pyranthrone (C₃₀H₁₄O₂) is a large polycyclic aromatic hydrocarbon and an important vat dye. A thorough understanding of its electronic structure is paramount for the rational design of novel functional materials with tailored photophysical and electronic properties for applications in organic electronics, sensing, and drug development. While specific, in-depth theoretical studies on the electronic structure of this compound are not extensively available in current literature, this technical guide provides a comprehensive framework for such an analysis. By leveraging established computational and experimental methodologies successfully applied to structurally similar polycyclic aromatic hydrocarbons (PAHs) and benzanthrone (B145504) derivatives, this document outlines the necessary protocols and expected data presentation. This guide is intended for researchers, scientists, and drug development professionals, offering a robust starting point for the theoretical investigation of this compound and its analogues.

Introduction

This compound is a polycyclic aromatic ketone with the chemical formula C₃₀H₁₄O₂. Its extended π-conjugated system is expected to give rise to interesting electronic and optical properties. The theoretical analysis of its electronic structure, particularly the energies and spatial distributions of its frontier molecular orbitals (HOMO and LUMO), is crucial for predicting its chemical reactivity, charge transport characteristics, and absorption and emission spectra.

This guide will detail the standard computational workflow for analyzing the electronic structure of a PAH like this compound, from geometry optimization to the calculation of excited states. It will also present a template for the clear and concise presentation of quantitative data and describe the experimental techniques essential for validating the theoretical predictions.

Theoretical Methodology

The theoretical investigation of this compound's electronic structure would primarily rely on Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) for ground and excited state properties, respectively.

Computational Workflow

A typical computational workflow for the theoretical analysis of this compound's electronic structure is depicted below. This workflow ensures that the calculations are performed on a stable molecular geometry and that the results are comparable to experimental data.

Detailed Computational Protocol

The following protocol outlines the steps for performing DFT and TD-DFT calculations on this compound.

-

Geometry Optimization:

-

The initial structure of this compound can be built using standard molecular modeling software.

-

The geometry should be optimized in the ground state using a functional such as B3LYP with a basis set like 6-311+G(d,p).[1]

-

To account for solvent effects, a continuum model like the Polarizable Continuum Model (PCM) can be employed.[2]

-

-

Frequency Calculations:

-

Vibrational frequency calculations should be performed on the optimized geometry at the same level of theory.

-

The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum.[2]

-

-

Ground State Electronic Properties:

-

With the optimized geometry, a single-point energy calculation is performed to obtain the energies of the molecular orbitals.

-

The key parameters to be extracted are the Highest Occupied Molecular Orbital (HOMO) energy, the Lowest Unoccupied Molecular Orbital (LUMO) energy, and the HOMO-LUMO energy gap.

-

-

Excited State Calculations:

-

Time-Dependent DFT (TD-DFT) calculations are used to determine the vertical excitation energies and oscillator strengths for the lowest singlet excited states.[3]

-

The calculated excitation energies and oscillator strengths can be used to simulate the UV-Vis absorption spectrum.

-

Quantitative Electronic Structure Data (Representative)

| Parameter | Representative Value (Flavanthrone) | Computational Method |

| HOMO Energy (EHOMO) | -5.29 eV | B3LYP/6-311G |

| LUMO Energy (ELUMO) | -2.70 eV | B3LYP/6-311G |

| HOMO-LUMO Gap (ΔE) | 2.59 eV | B3LYP/6-311G |

| First Excitation Energy (S₀ → S₁) | 2.85 eV | TD-DFT/B3LYP/6-311G |

| Oscillator Strength (f) for S₁ | 0.85 | TD-DFT/B3LYP/6-311G |

| Wavelength of Max. Absorption (λmax) | 435 nm | TD-DFT/B3LYP/6-311G |

Experimental Protocols for Validation

Experimental validation is crucial for corroborating the theoretical findings. The primary techniques for this are UV-Visible absorption and fluorescence spectroscopy.

UV-Visible Absorption Spectroscopy

-

Objective: To determine the absorption maxima (λmax) of this compound, which correspond to the electronic transitions predicted by TD-DFT.

-

Protocol:

-

Prepare a dilute solution of this compound in a suitable solvent (e.g., ethanol, cyclohexane).

-

Record the absorption spectrum using a dual-beam UV-Vis spectrophotometer over a range of approximately 200-800 nm.

-

The experimentally determined λmax can be compared with the simulated spectrum from TD-DFT calculations.

-

Fluorescence Spectroscopy

-

Objective: To measure the emission spectrum of this compound and determine its fluorescence quantum yield.

-

Protocol:

-

Using a spectrofluorometer, excite the this compound solution at its absorption maximum.

-

Record the emission spectrum. The difference between the absorption and emission maxima provides the Stokes shift.

-

The fluorescence quantum yield can be determined relative to a standard fluorophore with a known quantum yield.

-

Logical Relationships in Electronic Structure Analysis

The theoretical analysis of this compound's electronic structure involves a series of interconnected concepts and calculations. The following diagram illustrates these logical relationships.

Conclusion and Future Directions

This technical guide has outlined a comprehensive theoretical and experimental framework for the analysis of this compound's electronic structure. While direct computational data for this compound is sparse in the literature, the methodologies presented here, based on studies of similar polycyclic aromatic systems, provide a clear roadmap for researchers.

Future work should focus on performing high-level DFT and TD-DFT calculations specifically on this compound to generate the quantitative data necessary for a complete understanding of its electronic properties. The synthesis and detailed spectroscopic characterization of this compound and its derivatives are also essential to validate and refine the theoretical models. Such a combined theoretical and experimental approach will be instrumental in unlocking the full potential of this compound for advanced material and biomedical applications.

References

safety and handling guidelines for Pyranthrone powder

An In-depth Technical Guide to the Safety and Handling of Pyranthrone Powder

For researchers, scientists, and drug development professionals, a comprehensive understanding of the safety and handling protocols for chemical compounds is paramount. This guide provides a detailed overview of the core safety, handling, and toxicological information for this compound powder, a vat dye also known as C.I. 59700, Vat Orange 9, and Pyranthrenedione. While extensive research on its biological signaling pathways is not publicly available, this document synthesizes the existing safety data to ensure its proper management in a laboratory setting.

Physicochemical Properties

Understanding the physical and chemical properties of this compound is fundamental to its safe handling and storage.

| Property | Data |

| Molecular Formula | C30H14O2 |

| Molecular Weight | 406.43 g/mol |

| Appearance | Orange powder |

| Solubility | Insoluble in water, slightly soluble in ethanol, soluble in tetrahydronaphthalene and xylene.[1] |

| Behavior in Acid | Dark blue in concentrated sulfuric acid, with a yellow-orange precipitate forming after dilution.[2] |

| Behavior in Base | Bluish-red in an alkaline hydrosulfite solution.[2] |

| Light Fastness | Excellent light fastness of Grade 6-7.[2] |

Toxicological Data

The available toxicological data for this compound powder is primarily from standard safety assessments. Detailed mechanistic studies or comprehensive genotoxicity and carcinogenicity data are not extensively reported in the public domain.

| Endpoint | Result | Species | Method |

| Acute Oral Toxicity | LD50: > 6400 mg/kg | OECD 404 | |

| Skin Irritation | Non-irritating | Rabbit | OECD 405 |

| Eye Irritation | Non-irritating | Rabbit | |

| Sensitization | No sensitizing effects known. | ||

| Mutagenicity | No data available. | ||

| Reproductive Toxicity | No information available. | ||

| Carcinogenicity | No data available. |

Hazard Identification and Precautionary Measures

This compound powder is considered to have low acute toxicity. However, as with any fine powder, it poses a risk of dust explosion and respiratory irritation if handled improperly.

Hazard Statements

-

May form combustible dust concentrations in air.

Precautionary Statements

-

P264: Wash skin thoroughly after handling.[3]

-

P271: Use only outdoors or in a well-ventilated area.[3]

-

P280: Wear protective gloves/eye protection/face protection.[3][4]

Experimental Protocols

Detailed experimental protocols for the toxicological endpoints listed above are not provided in the readily available safety data sheets. The provided information typically references standardized OECD guidelines without detailing the specific laboratory procedures followed. For researchers requiring this level of detail, direct inquiry with the supplier or manufacturer of the specific this compound powder is recommended.

Signaling Pathways and Mechanism of Action

As of the latest available data, there is no published research detailing the specific biological signaling pathways affected by this compound. Its primary application is as a dye, and its interactions with cellular systems at a molecular level have not been a significant focus of public domain research. Therefore, diagrams of signaling pathways cannot be provided.

Safe Handling and Storage Workflow

Proper handling and storage procedures are critical to minimize exposure and ensure a safe laboratory environment. The following workflow outlines the key steps for managing this compound powder.

Caption: Workflow for the safe handling, storage, and disposal of this compound powder.

Emergency Procedures

First Aid Measures

-

After Inhalation: Move the person to fresh air. If symptoms persist, seek medical advice.[5]

-

After Skin Contact: Wash with soap and plenty of water.[5]

-

After Eye Contact: Rinse opened eyes with plenty of water for at least 15 minutes and consult a physician.[5]

-

After Ingestion: Rinse mouth with water and drink plenty of water. Seek medical attention if symptoms occur.[5]

Fire-Fighting Measures

-

Suitable Extinguishing Media: Foam, extinguishing powder, water spray.[5]

-

Unsuitable Extinguishing Media: Water jet, as it may spread the fire.

-

Specific Hazards: Risk of dust explosion.[5] Finely dispersed dust in the air in sufficient concentrations and in the presence of an ignition source is a potential dust explosion hazard.

Accidental Release Measures

-

Personal Precautions: Do not inhale dust.[5] Ensure adequate ventilation.

-

Environmental Precautions: Prevent contamination of soil, drains, and surface waters.[5]

-

Methods for Cleaning Up: Take up mechanically and collect in suitable containers for disposal. Avoid dust formation.[5] For large spills, sweep or shovel the material into a labeled container. For small spills, a HEPA-filtered vacuum cleaner is recommended.

Stability and Reactivity

-

Chemical Stability: Stable under recommended storage conditions.

-

Conditions to Avoid: Avoid humidity and static electricity discharge.[5]

-

Incompatible Materials: Strong oxidizing agents.

-

Hazardous Decomposition Products: None if stored and handled according to specifications.[5]

Ecological Information

-

Aquatic Toxicity: No negative effects on fish and daphnia have been reported.[5]

-

Persistence and Degradability: As a very insoluble product, it can be removed from water mechanically in effluent treatment plants.[5]

-

Mobility: Not water-soluble.[5]

This guide provides a foundational understanding of the safety and handling of this compound powder based on currently available information. For any specialized application or in-depth toxicological assessment, further investigation and consultation with safety professionals are strongly advised.

References

- 1. Vat Orange 9 CAS#: 128-70-1 [m.chemicalbook.com]

- 2. In vitro Studies of Antitumor Effect, Toxicity/Cytotoxicity and Skin Permeation/Retention of a Green Fluorescence Pyrene-based Dye for PDT Application - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. worlddyevariety.com [worlddyevariety.com]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

Pyranthrone: A Technical Guide to its Relationship with Polycyclic Aromatic Hydrocarbons

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyranthrone (C₃₀H₁₄O₂), a vat dye and organic pigment, is a derivative of the polycyclic aromatic hydrocarbon (PAH) pyranthrene (B89552) (C₃₀H₁₆). Structurally, this compound is a quinone, characterized by the presence of two ketone functional groups on the pyranthrene backbone. This structural modification significantly influences its physicochemical properties, including its color, solubility, and electrochemical behavior, distinguishing it from its parent PAH. While this compound itself is not a classic PAH, its core structure is a large, fused aromatic system, placing it firmly within the broader family of polycyclic aromatic compounds. This guide provides an in-depth technical analysis of this compound's relationship to PAHs, presenting comparative quantitative data, detailing experimental protocols for its synthesis, and outlining its toxicological profile in the context of other well-known PAHs.

Introduction to this compound and Polycyclic Aromatic Hydrocarbons (PAHs)

Polycyclic aromatic hydrocarbons are a large class of organic compounds composed of two or more fused aromatic rings.[1] They are formed from the incomplete combustion of organic materials and are ubiquitous environmental pollutants, with some members being potent carcinogens and mutagens.[1] PAHs are generally nonpolar, lipophilic molecules with low aqueous solubility.[2]

This compound, also known as pyranthrenedione, is structurally a derivative of the PAH pyranthrene.[3] The core of this compound is an eight-ring fused aromatic system, but with the addition of two ketone groups.[3] This classifies it as a polycyclic aromatic quinone. These quinone functionalities are responsible for its properties as a dye and pigment. While sharing the polycyclic aromatic core, the presence of oxygen-containing functional groups alters its electronic properties and reactivity compared to its parent hydrocarbon, pyranthrene.

Structural and Physicochemical Relationship

The fundamental difference between this compound and its parent PAH, pyranthrene, lies in the presence of two carbonyl (C=O) groups in this compound. This seemingly small change has a profound impact on the molecule's properties.

Comparative Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound and a selection of common PAHs for comparison.

| Property | This compound | Pyranthrene | Benzo[a]pyrene | Naphthalene |

| Molecular Formula | C₃₀H₁₄O₂[3] | C₃₀H₁₆ | C₂₀H₁₂ | C₁₀H₈ |

| Molecular Weight ( g/mol ) | 406.43[3] | 376.46 | 252.31 | 128.17 |

| Melting Point (°C) | >300 | 310-312 | 179 | 80.26 |

| Boiling Point (°C) | 703.7 (Predicted)[3] | Not available | 496 | 218 |

| Water Solubility | Insoluble[3] | Insoluble | 0.0038 mg/L[2] | 31 mg/L[2] |

| Appearance | Yellow-brown powder[3] | Reddish-brown or yellowish solid | Pale yellow solid | White crystalline solid |

| LogP (Octanol-Water Partition Coefficient) | 7.89 (Predicted) | Not available | 6.04[2] | 3.30[2] |

Spectroscopic Properties

The introduction of carbonyl groups in this compound significantly affects its absorption and emission of light compared to the parent PAH. The extended conjugation and the presence of the C=O chromophores shift the absorption maxima to longer wavelengths, resulting in its characteristic color.

| Compound | Absorption Maxima (λmax) | Emission Maxima (λem) | Solvent |

| Benzanthrone (B145504) Derivatives | 444-500 nm[4] | >516 nm[4] | Various Organic Solvents |

| Violanthrone-78 | ~580 nm | 635 nm[5] | Toluene/n-heptane |

| Anthracene | ~251 nm | ~360-480 nm[6][7] | Cyclohexane/Ethanol |

Experimental Protocols

Synthesis of this compound (Industrial Process)

The following protocol is based on a patented industrial process for the synthesis of this compound via the ring closure of 2,2'-dimethyl-1,1'-dianthraquinonyl.[8]

Materials:

-

2,2'-dimethyl-1,1'-dianthraquinonyl

-

Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)

-

Water

-

Organic hydroxy compound (e.g., beta-ethoxyethanol)

-

Sulfuric Acid (for purification)

Procedure:

-

Preparation of the Reaction Mass: Prepare an aqueous solution of NaOH or KOH with a concentration of at least 30%. The amount of water should be sufficient to create a fluid reaction mass at the reaction temperature.

-